molecular formula C17H17Br2NO B290602 2,5-dibromo-N-(2-sec-butylphenyl)benzamide

2,5-dibromo-N-(2-sec-butylphenyl)benzamide

Cat. No. B290602
M. Wt: 411.1 g/mol
InChI Key: DQLKLTSUQJXETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(2-sec-butylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the perception of pain, heat, and inflammation. The inhibition of TRPV1 by 2,5-dibromo-N-(2-sec-butylphenyl)benzamide has potential therapeutic applications in the treatment of pain and other related conditions.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide involves the inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. 2,5-dibromo-N-(2-sec-butylphenyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Upon activation, 2,5-dibromo-N-(2-sec-butylphenyl)benzamide allows the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide by 2,5-dibromo-N-(2-sec-butylphenyl)benzamide prevents the influx of calcium ions and downstream signaling, leading to the inhibition of pain, inflammation, and other related processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide are mainly related to the inhibition of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. Studies have shown that this compound can inhibit capsaicin-induced pain and inflammation in various animal models, including rats and mice. It has also been shown to inhibit the growth and proliferation of cancer cells that express 2,5-dibromo-N-(2-sec-butylphenyl)benzamide, including breast cancer and prostate cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity and potency as a 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonist. This compound has been shown to be highly selective for 2,5-dibromo-N-(2-sec-butylphenyl)benzamide and does not affect other ion channels or receptors. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, the main limitation of using this compound is its potential toxicity and side effects. Studies have shown that high doses of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide can cause liver and kidney damage in animals, and its long-term effects on human health are not fully understood.

Future Directions

There are several potential future directions for the use of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in scientific research. One area of interest is the development of new 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonists with improved selectivity and potency. Another potential direction is the investigation of the role of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in other physiological and pathological processes beyond pain and inflammation, such as metabolism and cardiovascular function. Additionally, the potential therapeutic applications of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonists in the treatment of cancer and other diseases are an area of active research.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide involves the reaction of 2-sec-butyl-4,6-dinitrophenol with 2,5-dibromobenzoyl chloride in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,5-dibromo-N-(2-sec-butylphenyl)benzamide is mainly used in scientific research as a selective 2,5-dibromo-N-(2-sec-butylphenyl)benzamide antagonist. It has been shown to inhibit 2,5-dibromo-N-(2-sec-butylphenyl)benzamide-mediated calcium influx and capsaicin-induced currents in various cell types, including dorsal root ganglion neurons and HEK293 cells expressing 2,5-dibromo-N-(2-sec-butylphenyl)benzamide. This compound has been used to study the role of 2,5-dibromo-N-(2-sec-butylphenyl)benzamide in various physiological and pathological processes, including pain, inflammation, and cancer.

properties

Molecular Formula

C17H17Br2NO

Molecular Weight

411.1 g/mol

IUPAC Name

2,5-dibromo-N-(2-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H17Br2NO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-10-12(18)8-9-15(14)19/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

DQLKLTSUQJXETG-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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